molecular formula C11H15NO B8636159 4-Methyl-1-pyridin-3-yl-pentan-3-one

4-Methyl-1-pyridin-3-yl-pentan-3-one

Cat. No.: B8636159
M. Wt: 177.24 g/mol
InChI Key: DNKBXJOJWLOMBG-UHFFFAOYSA-N
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Description

4-Methyl-1-pyridin-3-yl-pentan-3-one is a ketone derivative featuring a pyridin-3-yl substituent at the 1-position and a methyl group at the 4-position of a pentan-3-one backbone. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. The pyridine ring’s electronic properties and the ketone’s reactivity may influence its interactions in medicinal or catalytic contexts.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-methyl-1-pyridin-3-ylpentan-3-one

InChI

InChI=1S/C11H15NO/c1-9(2)11(13)6-5-10-4-3-7-12-8-10/h3-4,7-9H,5-6H2,1-2H3

InChI Key

DNKBXJOJWLOMBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 4-Methyl-1-pyridin-3-yl-pentan-3-one with structurally or functionally related compounds from the evidence, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues from Patent Literature
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
This compound C₁₁H₁₅NO Pyridin-3-yl, methyl 177.24 Ketone backbone with pyridine substitution N/A
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one C₂₃H₂₅N₅O₃ Dimethoxyphenyl, methylpiperazine 427.48 Pyrido-pyrimidinone core; antiviral potential
1-(4-Chloro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one C₁₄H₁₂ClNO Chloro, methylphenyl, pyridin-4-yl 245.71 Shorter ketone chain; halogen substitution

Key Observations :

  • Chain Length: The pentan-3-one backbone of the target compound provides greater conformational flexibility compared to ethanone derivatives like 1-(4-chloro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one .
  • Substituent Position: Pyridin-3-yl vs.
  • Functional Groups : Halogen (Cl) and methoxy groups in analogues enhance lipophilicity and metabolic stability, whereas the methyl group in the target compound may prioritize simpler synthetic routes .

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